Isoprene

Description

Historical Perspectives in Isoprene (B109036) Science

The history of this compound research is closely linked to the study of natural rubber. Michael Faraday first determined the empirical formula of rubber as C₅H₈ in 1829. acs.org In 1860, Greville Williams obtained a liquid with the same formula by distilling rubber, which he named "this compound," recognizing it as the "mother substance" of natural rubber. acs.orgacs.orgcapes.gov.br This marked a pivotal moment, establishing this compound as the fundamental repeating unit of this important natural polymer.

Early attempts to synthesize rubber from this compound followed, with Gustave Bouchardat observing the formation of a rubber-like substance by heating this compound with hydrochloric acid in 1879. acs.org William Tilden further advanced synthetic rubber technology in 1882 by obtaining this compound from cracking turpentine, although the polymerization process was slow. acs.org

A significant breakthrough occurred in 1911 when Francis Matthews and Carl Harries independently discovered that sodium could catalyze the polymerization of this compound more rapidly. acs.org This finding paved the way for the development of synthetic rubber production. During World War I, Germany produced methyl rubber by polymerizing methylthis compound due to a natural rubber blockade, although this product was considered inferior. acs.org The period between World War I and II saw the development of sodium-polymerized butadiene rubber (Buna rubber) in Germany and the USSR, and later, the emulsion copolymerization of butadiene and styrene (B11656) (Buna S) in the 1930s, which proved to be more durable than natural rubber when compounded with carbon black. acs.orgcapes.gov.br The urgent need for synthetic rubber during World War II further accelerated research and industrial production, particularly of Buna S (similar to GR-S) in the United States. acs.orgcapes.gov.br

Beyond its role in rubber, the concept of the "this compound rule," proposed by Otto Wallach in 1887, recognized that many plant substances have formulas that are small multiples of C₅H₈, suggesting they are built from this compound units. britannica.com This rule has been instrumental in understanding the structure of terpenes and terpenoids. britannica.com

The study of this compound emissions from plants began in the 1950s, with the first report published in 1957 by Professor Guivi Sanadze, revealing that plants release this hydrocarbon into the atmosphere. numberanalytics.comnih.gov This discovery opened up new avenues of research into the biological and environmental roles of this compound.

Scope and Significance of this compound Research in Contemporary Science

This compound research in contemporary science is broad and highly significant, touching upon atmospheric chemistry, climate science, plant biology, and even human physiology. This compound is the single largest source of non-methane hydrocarbons emitted into the atmosphere, with global emissions vastly surpassing those of other VOCs, primarily from terrestrial vegetation. acs.orgmdpi.comoup.complantae.orgnih.gov

Its high reactivity in the atmosphere significantly impacts atmospheric chemistry. plantae.orgnih.gov this compound oxidation affects the oxidizing capacity of the atmosphere and influences the tropospheric burdens of various species, including ozone (O₃), carbon monoxide (CO), methane (B114726) (CH₄), organic peroxides (ROOH), secondary organic aerosol (SOA), and organic nitrates (RONO₂). mdpi.com The oxidation mechanism of this compound has been a subject of intense study, with recent research providing improved understanding of processes like HOₓ recycling through 1,6-H and 1,5-H shift reactions. mdpi.com

Furthermore, this compound is a significant precursor to secondary organic aerosol (SOA) formation. mdpi.comoup.comnih.govnih.govacs.orgacs.org this compound-derived SOA can account for a substantial portion of the global total SOA. oup.com Research has identified epoxide intermediates like this compound epoxydiols (IEPOX) and methacrylic acid epoxide (MAE) as critical gas-phase precursors leading to this compound SOA formation through acid-catalyzed multiphase chemistry. oup.comacs.org Studies have also shown that combustion-related this compound can contribute substantially to wintertime SOA formation. oup.com

In plant biology, this compound emission is recognized as a mechanism for coping with abiotic stresses, such as high temperatures and oxidative stress. numberanalytics.complantae.orgnih.govnih.gov this compound can enhance thermotolerance by stabilizing thylakoid membranes and protect against oxidative damage by scavenging reactive oxygen species (ROS). numberanalytics.comnih.govnih.gov However, the exact mechanisms and the factors determining which plant species emit this compound remain areas of active research. plantae.orgnih.gov

This compound is also found in human breath, and recent research has begun to unravel its metabolic origins, linking it to muscular metabolism and cholesterol synthesis pathways. wikipedia.orgowlstonemedical.comspringernature.com This has opened possibilities for this compound to be explored as a potential noninvasive biomarker in clinical sciences, particularly in areas related to musculoskeletal metabolism and exercise science. owlstonemedical.comspringernature.com

The industrial significance of this compound remains high, primarily as a monomer for the production of synthetic rubber, including polythis compound and butyl rubber, used extensively in tires and adhesives. acs.orgbritannica.comgrandviewresearch.com

Multidisciplinary Approaches to this compound Investigations

Investigating this compound necessitates a multidisciplinary approach, integrating knowledge and techniques from chemistry, physics, biology, atmospheric science, and computational modeling.

Atmospheric chemists and physicists utilize advanced measurement techniques, such as mass spectrometry and spectroscopic methods, to quantify this compound emissions, study its oxidation products, and understand its reaction pathways in the atmosphere. eurekalert.orgfnasjournals.comresearchgate.netfnasjournals.com Satellite data, such as formaldehyde (B43269) (HCHO) columns from instruments like OMI, are used to estimate this compound emissions on regional and global scales. aeronomie.be

Biologists and plant scientists employ molecular biology, biochemistry, and ecophysiological techniques to study this compound biosynthesis in plants, the regulation of this compound synthase (IspS) activity, and the physiological roles of this compound in stress tolerance. numberanalytics.comnih.govnih.govoup.com Research on this compound-degrading bacteria in various environments, including soils and marine sediments, involves molecular ecology techniques to understand microbial this compound cycling. mdpi.com

Computational modeling plays a critical role in simulating this compound emissions, atmospheric transport, and chemical transformations. Models like MEGAN (Model of Emissions of Gases and Aerosols from Nature) are used to estimate biogenic emissions based on factors like vegetation type, temperature, and light. mdpi.comacs.orgacs.orgbccresearch.comnilu.com Coupled models, such as SURFEX–MEGAN, integrate surface process modeling to improve the estimation of biogenic fluxes. nilu.com Computational chemistry methods, including quantum chemical calculations, are employed to study the molecular properties and interactions of this compound and its complexes, providing insights into its behavior in different environments, including the interstellar medium. fnasjournals.comresearchgate.netfnasjournals.com

Research into the health effects of this compound-derived SOA involves collaborations between atmospheric scientists and toxicologists, utilizing techniques to generate and characterize SOA particles and assess their biological impacts on human cells. acs.org

The study of this compound in human breath involves collaborations between clinicians, biochemists, and analytical chemists, using techniques like breath analysis and genetic sequencing to identify metabolic pathways and potential biomarkers. owlstonemedical.comspringernature.com

This integration of diverse methodologies is essential for a comprehensive understanding of this compound, from its molecular properties and biological production to its far-reaching environmental and potential health implications.

Selected this compound Emission Data

This compound emission rates vary significantly depending on vegetation type and environmental conditions. Table 1 presents some example data on this compound emission capacities from different vegetation types, highlighting the dominance of broadleaf tropical forests as a source. mdpi.com

| Vegetation Type | Estimated this compound Emission (% of total) |

| Broadleaf Tropical Forests | 84.5 |

| Temperate Shrubs | 10.0 |

| Cool and Warm Grass | 4.0 |

| Needleleaf Forest (Boreal) | 1.5 |

Table 1: Estimated Global this compound Emissions by Vegetation Type mdpi.com

Table 2 provides examples of measured and modeled this compound mixing ratios in different locations, illustrating the spatial variability and the use of models for evaluation. mdpi.com

| Location | Measurement Technique | Measured Mixing Ratio (ppb) | Modeled Mixing Ratio (ppb) |

| Amazonian Ecoregion | Varied | High variation | Varied |

| Tropical Forest | Varied | Varied | Varied |

| Anthropogenically Impacted Rural | Varied | 0.1–10 (NOₓ range) | Significant O₃ production |

Table 2: Examples of Measured and Modeled this compound Mixing Ratios mdpi.com

These tables illustrate the type of data generated in this compound research, focusing on emission sources and atmospheric concentrations, without including any dosage or safety information.

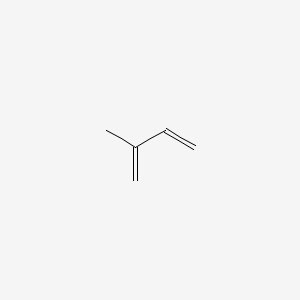

Structure

3D Structure

Properties

IUPAC Name |

2-methylbuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHGJUQNOFWUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-44-1, 6144-30-5, 9003-31-0 | |

| Record name | 1,3-Butadiene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2020761 | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild, aromatic odor; [HSDB], VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

34.067 °C, 34 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-65 °F (-54 °C) (Closed cup) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 642 mg/L at 25 °C, Practically insoluble in water, Miscible with ethanol, ethyl ether, acetone, benzene, Soluble in alcohol, ether, hydrocarbon solvents, Solubility in water, mg/l at 25 °C: 642 (very poor) | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.679 g/cu cm at 20 °C, Relative density (water = 1): 0.7 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (Air = 1), Relative vapor density (air = 1): 2.4 | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

550.0 [mmHg], VP: 400 mm Hg at 15.4 °C, 550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2 | |

| Record name | Isoprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Impurities in isoprene specified for the preparation of high cis-polyisoprene include: isoprene dimer, 0.1 wt% (max); alpha olefins, 1 wt% (max); beta olefins, 2.8 wt% (max); acetylenes, 50 ppm; allenes, 50 ppm; carbonyls, 10 ppm; sulfur, 5 ppm; piperylene, 80 ppm; cyclopentadiene, 1 ppm; peroxides, 5 ppm; acetonitrile, 8 ppm | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless volatile liquid, Colorless, watery liquid | |

CAS No. |

78-79-5, 9006-04-6 | |

| Record name | Isoprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural rubber | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A62964IBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-145.95 °C, -146 °C | |

| Record name | Isoprene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/620 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0904 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Ii. Biosynthesis and Regulation of Isoprene

Isoprene (B109036) Biosynthesis Pathways

The production of IPP and DMAPP, the universal precursors for all isoprenoids, is accomplished through either the MVA or the MEP pathway. researchgate.netwikipedia.org The distribution of these pathways varies across different organisms. Eukaryotes and archaea primarily utilize the MVA pathway, while most bacteria, green algae, and the plastids of plants employ the MEP pathway. pnas.orgrsc.org Some bacteria and plants, however, possess both pathways. wikipedia.orgpnas.org

Methylerythritol 4-Phosphate (MEP) Pathway in this compound Synthesis

The MEP pathway, also known as the non-mevalonate pathway, is the primary route for this compound precursor biosynthesis in many bacteria, some eukaryotic parasites, and in the plastids of plant cells. rsc.orgwikipedia.org This pathway initiates with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.orgtandfonline.com DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). rsc.org MEP undergoes several subsequent enzymatic steps, involving cytidylation, phosphorylation, and cyclization, to yield 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). researchgate.netrsc.org A reductive ring opening of MEcDP produces 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP), which is then reduced to both IPP and DMAPP. researchgate.net The MEP pathway requires the inputs of carbon from pyruvate and glyceraldehyde 3-phosphate, as well as ATP and reducing power (NADPH and ferredoxin). rsc.orgpnas.org

Mevalonate (B85504) (MVA) Pathway and its Contribution to this compound Precursors

The MVA pathway, also referred to as the HMG-CoA reductase pathway, is essential in eukaryotes, archaea, and some bacteria for the biosynthesis of IPP and DMAPP. wikipedia.org In plants, the MVA pathway operates in the cytosol, distinct from the plastid-localized MEP pathway. wikipedia.orgpnas.org The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). researchgate.netnih.gov HMG-CoA is then reduced to mevalonate by HMG-CoA reductase, a key regulatory enzyme in this pathway. researchgate.netnih.gov Mevalonate is subsequently phosphorylated twice and decarboxylated to produce IPP. wikipedia.orgtandfonline.com IPP is then converted to its isomer, DMAPP, by an isomerase. researchgate.nettandfonline.com While the MVA pathway is well-known for its role in synthesizing precursors for sterols like cholesterol in mammals, it also contributes to the pool of IPP and DMAPP used for the biosynthesis of other isoprenoids, including those that can be converted to this compound in organisms possessing the necessary enzyme, this compound synthase. wikipedia.orgnih.govfrontiersin.org Studies using isotopic labeling have demonstrated that both MVA and MEP pathways can contribute to the synthesis of this compound units in plants, and there can be exchange of intermediates between the two pathways. nih.gov

A comparison of the two pathways is presented in the table below:

| Feature | Mevalonate (MVA) Pathway | Methylerythritol 4-Phosphate (MEP) Pathway |

| Primary Precursor | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |

| Key Intermediate | Mevalonate | 2-C-Methyl-D-erythritol 4-phosphate (MEP) |

| Organism Distribution | Eukaryotes, Archaea, Some Bacteria, Plant Cytosol | Most Bacteria, Green Algae, Plant Plastids |

| Location in Plants | Cytosol | Plastids |

| Energy Requirement | ATP, NADPH | ATP, CTP, NADPH, Ferredoxin |

| Key Regulatory Enzyme | HMG-CoA Reductase | DXS, DXR (regulated by phosphorylation) researchgate.netrsc.org |

| IPP:DMAPP Ratio | Primarily IPP, then isomerized to DMAPP | Both IPP and DMAPP produced (approx. 5:1 IPP:DMAPP ratio) researchgate.net |

This compound Synthase Enzyme Systems

This compound synthase (IspS) is the enzyme directly responsible for the formation of this compound. rcsb.org This enzyme catalyzes the conversion of dimethylallyl diphosphate (B83284) (DMAPP) into this compound and diphosphate. wikipedia.orguniprot.org IspS belongs to the family of lyases, specifically carbon-oxygen lyases acting on phosphates. wikipedia.org

Molecular Structure and Catalytic Mechanisms of this compound Synthase

This compound synthase enzymes share a common protein fold with many other terpenoid synthases, known as the "terpenoid synthase fold" or "isoprenoid synthase fold". rcsb.orgpnas.org The structure of this compound synthase from Populus x canescens (grey poplar) reveals a protein comprised of two alpha-helical domains: an N-terminal domain and a C-terminal catalytic domain. nih.gov The catalytic domain adopts the characteristic alpha-helical class I terpenoid synthase fold. nih.gov

The catalytic mechanism of this compound synthase involves the cleavage of the carbon-oxygen bond in DMAPP, releasing this compound and diphosphate. rcsb.orgwikipedia.org This reaction is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which coordinate with the diphosphate group of the substrate. nih.govgenome.jp Structural analysis of Populus x canescens this compound synthase in complex with a substrate analogue and magnesium ions has provided insights into the catalytic process. nih.govnih.gov The structure reveals conserved metal-binding motifs, such as the "aspartate-rich" motif (DDXXD) and the "NSE/DTE" motif, which are characteristic of many terpenoid cyclases. nih.gov The mechanism is proposed to occur via a syn-periplanar elimination, where the diphosphate leaving group acts as a general base. uniprot.orgnih.govnih.gov

Evolutionary Biology of this compound Synthases

The evolutionary history of this compound synthases is closely linked to that of other terpene synthases. This compound synthases are believed to have evolved from other terpene synthases, particularly monoterpene synthases within the TPS-b family. oup.commdpi.comoup.com Phylogenetic studies suggest that this compound emission has arisen independently in different plant lineages through parallel evolution. oup.comoup.comnih.gov This parallel evolution may involve neofunctionalization of existing terpene synthases, where a single amino acid mutation can significantly alter substrate specificity, potentially leading to the production of this compound instead of other terpenes. nih.gov The patchy distribution of this compound emission across plant species supports a model of multiple origins or multiple losses of the this compound synthase gene during evolution. oup.com

Genetic and Transcriptomic Regulation of this compound Production

The production of this compound is a metabolically costly process for plants, requiring significant carbon and energy investment. oup.commdpi.com Consequently, its synthesis is subject to complex genetic and transcriptomic regulation. The expression levels of genes involved in both the MEP pathway (which provides the DMAPP precursor) and the this compound synthase gene (IspS) are key determinants of this compound emission rates. oup.comrsc.org

Studies using transgenic plants with altered IspS expression have provided significant insights into this regulation. For example, silencing of the IspS gene in poplar trees led to reduced this compound emission and also impacted the expression of genes in other metabolic pathways, suggesting a broader regulatory role for this compound or its synthesis. nsf.gov Transcriptomic analyses in Bacillus subtilis have shown correlations between the expression levels of specific MEP pathway genes and this compound production. researchgate.netnih.govplos.org Some genes, like dxs and ispD, show a positive correlation with this compound production, while others, such as ispH, ispF, ispE, and dxr, exhibit an inverse correlation. researchgate.netnih.govplos.org

Furthermore, environmental factors significantly influence this compound emission, and these responses are mediated through transcriptional regulation of the biosynthesis pathway genes. Factors such as light intensity, temperature, and CO₂ concentration are known to affect this compound production. pnas.orgoup.com For instance, high CO₂ concentrations have been shown to reduce this compound emission, potentially by impeding the conversion of HMBPP to DMAPP in the MEP pathway, highlighting the intricate link between carbon metabolism and this compound biosynthesis regulation. pnas.org Research using transcriptomic approaches has enabled the development of predictive models for this compound production based on gene expression profiles under different conditions. nih.govplos.org

Gene Expression Profiles of this compound Biosynthetic Enzymes

The expression levels of genes encoding enzymes in the this compound biosynthetic pathway, particularly this compound synthase (ISPS), play a significant role in determining the capacity for this compound production. Studies have shown that the expression of the ISPS gene is predominantly observed in leaves, where this compound emission primarily occurs nih.govcore.ac.uk.

Environmental factors can strongly influence ISPS gene expression. For instance, heat stress and continuous light irradiation have been shown to strongly induce PaISPS mRNA transcript levels in Populus alba, suggesting transcriptional regulation of this compound emission under these conditions nih.govcore.ac.uk. Conversely, PaISPS mRNA expression substantially decreases in the dark and under cold stress nih.govcore.ac.uk.

Research on aspen trees exposed to elevated ozone (O₃) and/or elevated carbon dioxide (CO₂) revealed that elevated O₃ reduced ISPS mRNA levels and the amount of ISPS protein in leaves, whereas elevated CO₂ had no significant effect on ISPS expression mtu.edu. This indicates that while CO₂ can impact this compound emission through other mechanisms, its effect on ISPS expression at the transcriptional level might be limited mtu.edu.

Studies investigating the expression profiles of isoprenoid biosynthesis pathway genes in other plants, such as Euphorbia hirta and mango cultivars, have identified gene families encoding key enzymes like farnesyl pyrophosphate synthase (FPS), which is involved in the biosynthesis of IPP and DMADP precursors, albeit often discussed in the context of other terpenoids researchgate.netmdpi.com. Differential expression patterns of these genes in various tissues and developmental stages highlight the complex transcriptional regulation within the broader isoprenoid pathway researchgate.netmdpi.com.

Transcriptional and Post-Translational Control Mechanisms of this compound Synthase Activity

Regulation of this compound synthase activity occurs at both the transcriptional and post-translational levels. As discussed, transcriptional control involves the regulation of ISPS gene expression, which is influenced by environmental factors like light, temperature, and ozone nih.govcore.ac.ukmtu.edu.

Post-translational modifications (PTMs) can also modulate enzyme activity, stability, and localization frontiersin.orgnews-medical.net. While specific post-translational modifications of ISPS are not extensively detailed in the provided search results, the broader context of isoprenoid biosynthesis indicates that PTMs, such as prenylation, are known to control the localization and activity of various proteins involved in cellular regulation frontiersin.orgmdpi.com. Prenylation involves the addition of isoprenoid moieties to cysteine residues and is critical for the function of several proteins news-medical.netmdpi.com. Although the direct prenylation of ISPS is not explicitly mentioned, the MEP pathway provides the isoprenoid precursors (IPP and DMADP) that are utilized in such modifications elsewhere in the cell pnas.orgnih.gov.

Studies on the temperature response of this compound emission suggest that ISPS activity is highly temperature-sensitive, reaching an optimum at elevated temperatures researchgate.netnih.gov. This temperature dependence of enzyme kinetics represents a form of control over this compound synthesis rate researchgate.netnih.gov. Furthermore, the availability of the substrate, DMADP, also plays a critical role in regulating ISPS activity researchgate.netnih.govnih.gov. Changes in DMADP pool size, influenced by environmental conditions and the activity of the MEP pathway, directly impact the rate of this compound synthesis catalyzed by ISPS researchgate.netnih.govnih.gov.

Environmental and Physiological Modulators of this compound Biosynthesis

This compound biosynthesis and emission are highly responsive to environmental and physiological changes. Key modulating factors include light intensity, temperature, water availability, and nutrient limitations.

Light Intensity and Photosynthetic Influence on this compound Production

Light intensity is a primary environmental factor controlling this compound emission, with a strong dependence on photosynthesis annualreviews.orgmdpi.comsi.edu. This compound emission typically increases with light intensity, and its wavelength dependence is similar to that of photosynthesis annualreviews.org. In many cases, this compound emission saturates at the same light levels as photosynthesis, although in some species, it may continue to increase even after photosynthesis has saturated at higher light intensities annualreviews.orgscielo.br. This suggests that at high light, when photosynthesis might be limited in its ability to utilize all generated ATP or NADPH, this excess energy could be available for this compound production scielo.br.

The precursor for this compound biosynthesis, DMADP, is supplied by the MEP pathway, which utilizes products from photosynthesis mdpi.comgoogle.comoup.com. Therefore, factors affecting photosynthesis, such as light availability, directly influence the supply of substrates for this compound synthesis mdpi.comnih.gov. The light-induced activation of this compound emission is consistent with the hypothesis that the DMADP pool size is controlled by the level of energetic metabolites generated during photosynthesis nih.gov.

Leaves developed under different light intensities can exhibit varying this compound emission capacities, indicating a long-term acclimation effect of light on the this compound biosynthesis machinery si.edunih.gov.

Temperature Effects on this compound Biosynthetic Flux

Temperature is another critical environmental factor strongly influencing this compound emission mdpi.comresearchgate.net. This compound emission rates are highly temperature-sensitive and generally increase exponentially with temperature up to an optimum, typically between 35°C and 48°C researchgate.netnih.govnih.govresearchgate.net. This strong temperature dependence is partly attributed to the temperature sensitivity of this compound synthase activity, which has a high-temperature optimum researchgate.netresearchgate.net.

However, the effect of temperature on this compound emission is complex, as it impacts both ISPS activity and the levels of the substrate DMADP researchgate.netnih.gov. While ISPS activity may continue to increase up to higher temperatures (e.g., 40-45°C or even 49°C), the DMADP pool size can start to decline at lower temperatures (around 35-40°C) researchgate.netnih.gov. The observed temperature optimum for this compound emission is a result of the combined effects of increasing ISPS activity and potentially decreasing DMADP availability at very high temperatures researchgate.netnih.govnih.gov.

At temperatures above the optimum, this compound emission declines nih.govnih.govresearchgate.net. This decline is not necessarily due to irreversible enzyme denaturation but can be a reversible control mechanism researchgate.net. The temperature optimum for this compound emission can also be influenced by the rate at which leaf temperature changes during measurement researchgate.net.

Here is a table summarizing typical temperature optima for photosynthesis and this compound emission:

| Process | Typical Temperature Optimum (°C) | Source(s) |

| Photosynthesis | ~32.5 - 37.5 | scielo.br |

| This compound Emission | ~35 - 48 | researchgate.netnih.govnih.govresearchgate.net |

| This compound Synthase Activity | ~40 - 49 | nih.govresearchgate.net |

Water Availability and Stress-Induced this compound Synthesis

Water availability significantly modulates this compound biosynthesis and emission. Under mild to moderate drought conditions, this compound emission can increase frontiersin.orgfrontiersin.org. This transient increase might help utilize excess reducing power, limiting the accumulation of DMADP and preventing feedback down-regulation of the MEP pathway frontiersin.orgfrontiersin.org. This compound biosynthesis may also be indirectly sustained by reduced transpiration in water-stressed leaves, leading to warmer leaf temperatures that favor ISPS activity oup.com.

As water stress becomes severe, this compound emission typically declines steeply frontiersin.org. However, this compound biosynthesis can become uncoupled from photosynthesis under drought stress oup.comfrontiersin.orgtandfonline.comoup.commedcraveonline.com. This uncoupling suggests that under stress, alternative carbon sources may contribute to this compound synthesis when photosynthesis is constrained frontiersin.orgtandfonline.commedcraveonline.com. The ability of this compound emission to continue or even increase under moderate water stress while photosynthesis declines highlights its potential role in stress tolerance oup.comfrontiersin.orgmedcraveonline.com.

Studies have shown that in severely water-stressed leaves, this compound biosynthesis can prevent the accumulation of DMADP, potentially channeling more carbon through the MEP pathway towards other stress-related metabolites like abscisic acid (ABA) and carotenoids oup.comfrontiersin.orgfrontiersin.org. ABA, a stress hormone, is also synthesized via the MEP pathway oup.comfrontiersin.orgunifi.it.

Nutrient Limitations and Their Impact on this compound Emissions

Nutrient availability in the soil can also influence this compound emission. Nitrogen (N) fertilization has been shown to increase this compound emission rates, possibly by making more N available for the biosynthesis of this compound synthase tandfonline.comunifi.it. This positive correlation between foliar N content and this compound emission is consistent with the link between photosynthesis (which is often enhanced by N) and this compound production unifi.it.

Conversely, excess phosphorus (P) in soils has been reported to have an inhibitory effect on this compound emission tandfonline.com. This inhibition might be related to competition for pyruvate or phosphoenolpyruvate (B93156) with mitochondrial respiration under high phosphorus nutrition tandfonline.com.

Research indicates that the response of this compound emission to foliar N and P can depend on other environmental factors, such as ozone exposure levels unifi.it. While foliar N and P are often used as proxies for predicting this compound emission rates, the influence of recent abiotic factors like ozone should also be considered unifi.it.

Iii. Biological Functions and Roles of Isoprene

Isoprene (B109036) as a Thermotolerance Agent in Plants

Plants that emit this compound exhibit enhanced resilience to high temperatures. nih.govnih.gov This thermotolerance is a critical advantage, particularly in environments prone to heat stress. wikipedia.org The protective effect of this compound becomes more pronounced as temperatures rise, with emission rates increasing exponentially with temperature and peaking around 40°C to 42°C. nih.gov

Two primary mechanisms have been proposed to explain how this compound confers thermotolerance in plants. The first involves the stabilization of cellular membranes, particularly the thylakoid membranes within chloroplasts, which are vital for photosynthesis. tandfonline.comoup.comnih.gov this compound, being a lipophilic molecule, can intercalate within these membranes, reinforcing their structure and preventing denaturation at high temperatures. mdpi.comnih.gov This stabilization helps maintain the integrity and functionality of the photosynthetic apparatus under heat stress. mdpi.com

The second key mechanism is this compound's function as an antioxidant. oup.com During heat stress, the production of reactive oxygen species (ROS) increases, which can cause significant damage to cellular components. This compound can directly quench these harmful molecules, thus mitigating oxidative damage. nih.gov Some research also suggests that this compound emission may contribute to thermotolerance by helping to dissipate thermal energy, although this effect is considered minimal. nih.gov

A study on transgenic Arabidopsis plants engineered to produce this compound demonstrated their clear heat tolerance compared to wild-type plants when subjected to a temperature of 60°C for 2.5 hours. nih.govoup.com This highlights the direct role of this compound in heat protection.

Table 1: Proposed Mechanisms of this compound-Mediated Thermotolerance

| Mechanism | Description | Key Research Findings |

| Membrane Stabilization | This compound integrates into the lipid bilayer of cellular membranes, particularly thylakoid membranes, enhancing their stability and fluidity at high temperatures. | This compound-emitting plants show increased resistance of thylakoid membranes to denaturation. mdpi.commdpi.com Model membrane studies indicate this compound increases membrane order, equivalent to a 10°C decrease in temperature. oup.com |

| Antioxidant Activity | This compound directly scavenges reactive oxygen species (ROS) produced in excess during heat stress, preventing oxidative damage to cellular components. | Transgenic tobacco plants emitting this compound showed reduced accumulation of ROS and less foliar damage after oxidative stress. nih.gov |

| Heat Dissipation | The volatilization of this compound from the leaf surface may help to remove a small amount of thermal energy. | This effect is generally considered to be a minor contributor to overall thermotolerance compared to membrane stabilization and antioxidant activity. nih.gov |

At the cellular level, this compound helps maintain photosynthetic efficiency at elevated temperatures. nih.gov In this compound-emitting plants, chloroplasts dissipate less energy as heat, indicating a more stable and efficient photosynthetic process. nih.gov This is evidenced by lower non-photochemical quenching (NPQ) of chlorophyll (B73375) fluorescence in this compound emitters compared to non-emitters under heat stress. mdpi.com

Subcellularly, the primary site of this compound's action is the chloroplast, where it is synthesized. tandfonline.com By stabilizing the thylakoid membranes within the chloroplasts, this compound directly protects the photosynthetic machinery from heat-induced damage. mdpi.com This protection leads to the preservation of photosynthetic rates for longer periods during heat stress events. mdpi.com Furthermore, this compound-emitting transgenic Arabidopsis plants under heat stress were found to have a lower accumulation of hydrogen peroxide (H₂O₂), a key ROS, indicating a reduction in oxidative stress at the subcellular level. nih.gov

This compound in Oxidative Stress Mitigation

This compound plays a significant role in protecting plants from oxidative stress, which can be induced by various factors including high light, ozone exposure, and heat. nih.govoup.com Plants that emit this compound are consistently more resilient to oxidative damage. dntb.gov.ua

The antioxidant properties of this compound are attributed to its conjugated double bonds, which allow it to react with and neutralize various reactive oxygen species. mdpi.comresearchgate.net It has been demonstrated that this compound can effectively quench singlet oxygen (¹O₂), a highly reactive and damaging ROS. acs.orgnih.gov By scavenging these harmful molecules, this compound prevents them from causing lipid peroxidation and damage to proteins and nucleic acids. nih.gov

Transgenic tobacco plants capable of emitting this compound showed high resistance to ozone-induced oxidative damage. nih.gov These plants exhibited inhibited accumulation of toxic ROS and maintained higher levels of antioxidants compared to their non-emitting counterparts. nih.gov

This compound is an effective scavenger of several key ROS, including singlet oxygen, ozone, and hydroxyl radicals. mdpi.comacs.org It is believed that the primary role of this compound in ROS mitigation is the removal of singlet oxygen that forms within plant tissues, particularly under high light conditions. acs.orgnih.gov The reaction of this compound with singlet oxygen produces less harmful compounds, thereby detoxifying the cellular environment. nih.gov

Table 2: this compound's Efficacy in Scavenging Different Reactive Oxygen Species (ROS)

| Reactive Oxygen Species (ROS) | Role in Plant Stress | Evidence of this compound Scavenging |

| Singlet Oxygen (¹O₂) | A major cause of lipid oxidation and cellular damage, especially under high light stress. | This compound is a highly effective quencher of singlet oxygen. acs.orgnih.gov |

| Ozone (O₃) | A potent atmospheric pollutant that can cause significant oxidative damage to plant tissues. | This compound-emitting plants show increased resistance to ozone-induced damage. nih.govnih.gov |

| Hydroxyl Radical (•OH) | One of the most reactive and damaging ROS. | This compound can react with and neutralize hydroxyl radicals. acs.org |

| Hydrogen Peroxide (H₂O₂) | A key signaling molecule but can be toxic at high concentrations. | This compound-emitting plants show lower accumulation of H₂O₂ under stress. nih.govnih.gov |

This compound as a Signaling Molecule in Plant Communication

Intra-plant Signaling by this compound

This compound functions as an internal signaling molecule that can regulate a plant's own physiological and developmental processes. nih.govnih.gov Although present at very low concentrations within the plant, it can cause significant changes in gene expression, the proteome (the entire set of proteins), and the metabolome (the complete set of small-molecule chemicals). nih.govmdpi.comoup.com This suggests that this compound acts to modulate gene networks that are important for both plant growth and stress responses. nih.govnih.gov

In non-emitting plants like Arabidopsis that are engineered to produce this compound, the expression of genes associated with specific growth regulators is altered. nih.govnih.gov For example, genes related to gibberellic acid (which promotes growth) and jasmonic acid (which promotes defense) are affected. nih.govnih.gov This can lead to a "growth-defense tradeoff," where the enhancement of defense signaling may lead to variations in growth. nih.govnih.gov In Arabidopsis, this compound emission has been linked to a positive effect on the growth of hypocotyls, cotyledons, and leaves, while in tobacco, it has been observed to reduce leaf and stem growth. nih.govnih.gov These findings support the role of this compound as a signaling molecule that can directly regulate gene expression to influence growth and stress tolerance. nih.govmdpi.com

This compound Production and Potential Roles in Microbial and Animal Systems

While plants are the largest source of atmospheric this compound, the compound is also produced and consumed by a wide range of other organisms, including microbes and animals. nih.gov

In microbial systems, some bacteria, fungi, protists, and algae are capable of producing this compound. nih.gov The bacterium Bacillus subtilis, for example, may produce this compound as a response to stress. nih.gov The exact reasons for microbial this compound production are still being investigated, but proposed models suggest it could be a "safety valve" for metabolic overflow when intermediates in isoprenoid synthesis are not being used for cell growth, or it could act as a volatile signaling molecule. osti.gov Conversely, many soil and marine microbes can consume this compound, using it as a source of carbon and energy. nih.govwikipedia.org Soil is considered a significant sink for atmospheric this compound due to the activity of this compound-degrading bacteria and fungi, including members of the phyla Actinobacteria, Proteobacteria, and Zygomycota. ucpress.eduresearchgate.net

In animals, including humans, this compound is produced and emitted, though its specific role is largely unknown. nih.govnih.gov The estimated production rate in the human body is about 0.15 μmol/(kg·h), and it is a common component of exhaled breath. wikipedia.org Human this compound production is linked to cholesterol biosynthesis. nih.govwikipedia.org The precursor molecules for this compound synthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are fundamental building blocks for a vast array of essential biomolecules in animals, including cholesterol, steroid hormones, and carotenoids. wikipedia.orgnih.gov While the function of this compound gas itself in animals remains unclear, the underlying isoprenoid pathway is vital for countless physiological processes. nih.govbritannica.com

Iv. Atmospheric Chemistry and Environmental Impact of Isoprene

Atmospheric Oxidation Mechanisms of Isoprene (B109036)

Once emitted, this compound is rapidly oxidized by several key atmospheric oxidants. The dominant daytime oxidant is the hydroxyl radical (OH), while at night, reactions with the nitrate (B79036) radical (NO₃) and ozone (O₃) become more significant. Globally, it is estimated that approximately 88% of this compound is oxidized by OH, 10% by ozone, and about 1.7% by the nitrate radical. These initial reactions trigger complex chemical cascades, leading to a wide array of oxygenated products.

The reaction with the hydroxyl radical (OH) is the primary degradation pathway for this compound in the atmosphere. The process begins with the electrophilic addition of the OH radical to one of the carbon-carbon double bonds in the this compound molecule. This can occur at four different carbon positions, leading to the formation of four distinct hydroxyalkyl radicals. Theoretical predictions and experimental evidence suggest that the addition of OH occurs preferentially at the terminal carbons, with approximately 60% at the C1 position and 30% at the C4 position.

Following this initial addition, molecular oxygen (O₂) rapidly adds to the radical, forming a suite of six isomeric this compound hydroxy peroxy radicals (ISOPOO or RO₂). The subsequent fate of these peroxy radicals is highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).

Under high-NOx conditions , typically found in polluted, urban environments, ISOPOO radicals react primarily with nitric oxide (NO). This reaction pathway recycles OH radicals and produces nitrogen dioxide (NO₂), which can then photolyze to form ozone, contributing to photochemical smog. The major oxidation products under these conditions are methacrolein (B123484) (MACR) and methyl vinyl ketone (MVK), along with formaldehyde (B43269).

Under low-NOx conditions , prevalent in remote, forested regions, the ISOPOO radicals primarily react with the hydroperoxy radical (HO₂) or other peroxy radicals (RO₂). These reactions lead to the formation of this compound hydroperoxides (ISOPOOH) and other oxygenated compounds. A significant pathway under low-NOx conditions involves isomerization reactions of the ISOPOO radicals, which can lead to the regeneration of OH and the formation of highly oxygenated molecules, including this compound epoxydiols (IEPOX).

The reaction pathways are summarized in the table below.

| NOx Level | Dominant ISOPOO Reaction Partner | Key Products | Impact on Oxidants |

| High | Nitric Oxide (NO) | Methacrolein (MACR), Methyl Vinyl Ketone (MVK), Formaldehyde, Organic Nitrates | OH recycling, O₃ formation |

| Low | Hydroperoxy Radical (HO₂) | This compound Hydroperoxides (ISOPOOH), this compound Epoxydiols (IEPOX) | OH suppression (traditionally), OH regeneration via isomerization |

Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight, photolysis of NO₃ ceases, and its concentration can build up, making it an important oxidant for this compound. The reaction is initiated by the addition of the NO₃ radical to one of the double bonds, followed by the addition of O₂ to form nitrooxy alkylperoxy radicals (INO₂). The fate of these INO₂ radicals depends on the available reaction partners. They can react with HO₂, other RO₂, or NO, leading to a variety of nitrogen-containing products, including this compound nitrooxy hydroperoxides (INP) and other organic nitrates. This reaction pathway is a significant source of organic nitrates in the atmosphere, influencing the budget of reactive nitrogen.

The atmospheric oxidation of this compound generates a complex mixture of hundreds of gas-phase and particle-phase products. The specific distribution of these this compound oxidation products (IPOs) is a sensitive indicator of the atmospheric chemical regime (e.g., high vs. low NOx).

Key first-generation products include:

Methacrolein (MACR) and Methyl Vinyl Ketone (MVK): These are major products from the high-NOx oxidation pathway initiated by OH, and are also produced from ozonolysis.

Formaldehyde (HCHO): A significant product from multiple oxidation pathways, contributing to radical cycling.

This compound Hydroperoxides (ISOPOOH): The primary products of the low-NOx pathway, formed from the reaction of ISOPOO with HO₂.

This compound Epoxydiols (IEPOX): Formed from the subsequent oxidation of ISOPOOH under low-NOx conditions, IEPOX are key precursors to secondary organic aerosol (SOA) formation.

Organic Nitrates (RONO₂): Formed from the reaction of peroxy radicals with NO or from the NO₃-initiated oxidation pathway. These compounds act as reservoirs for NOx, impacting ozone formation downwind.

Hydroxyacetone: An oxygenated VOC formed from this compound photo-oxidation.

The following table summarizes the formation of key IPOs under different oxidative conditions.

| Oxidant | NOx Level | Major this compound Oxidation Products (IPOs) |

| OH | High | Methacrolein, Methyl Vinyl Ketone, Formaldehyde, this compound Nitrates |

| OH | Low | This compound Hydroperoxides, this compound Epoxydiols |

| O₃ | N/A | Methacrolein, Methyl Vinyl Ketone, Formaldehyde, Criegee Intermediates |

| NO₃ | N/A | Nitrooxy Alkylperoxy Radicals, this compound Nitrooxy Hydroperoxides |

Secondary Organic Aerosol (SOA) Formation from this compound

The oxidation of this compound in the atmosphere is a key contributor to the formation of SOAs. These microscopic particles can impact air quality, human health, and the Earth's radiative balance.

The formation of SOAs from this compound oxidation is a complex process involving both the creation of new particles (nucleation) and the growth of existing particles. Two primary pathways are recognized for this process:

Reactive Uptake of Epoxides: this compound-derived epoxides, such as this compound epoxydiols (IEPOX), can be taken up by acidic or aqueous aerosol surfaces. This reactive uptake is a significant contributor to SOA formation. copernicus.orgresearchgate.net

Gas-Particle Partitioning: Low-volatility and semi-volatile organic compounds, which are products of multi-generational this compound oxidation, can partition from the gas phase to the particle phase, contributing to SOA mass. copernicus.orgresearchgate.net

The specific chemical reactions and pathways involved are influenced by environmental conditions such as the concentration of nitrogen oxides (NOx). Under low-NOx conditions, the oxidation of this compound is dominated by reactions with the hydroxyl radical (OH) and subsequent reactions of organic peroxy radicals (RO2) with hydroperoxy radicals (HO2). nih.gov Conversely, at high NOx levels, the chemistry of RO2 radicals is altered, leading to different oxidation products and a substantial decrease in SOA yields with increasing NOx concentrations. nih.gov

Recent research has highlighted the importance of various factors in this compound SOA formation, including:

The temperature and pressure dependence of organic nitrate yields from RO2 + NO reactions. copernicus.org

Isomerization reactions of major RO2 radicals. copernicus.org

The formation of dimers from RO2 + RO2 reactions. copernicus.org

The loss of low-volatility species through reactions with OH and photolysis. copernicus.org

This compound-derived SOAs are composed of a complex mixture of oxygenated organic compounds. The chemical composition can vary significantly depending on the atmospheric conditions under which they are formed.

Under acidic conditions, major identified compounds in this compound SOA include 2-methyltetrols (2MT), 2-methylglyceric acid (2mGA), and organosulfates derived from 2-methyltetrols (2MT-OS). nih.gov Other identified products include epoxydiols, mono- and dicarboxylic acids, and various organosulfates, nitroxy-organosulfates, and nitrosoxy-organosulfates. nih.gov The presence of acidic seed aerosol can enhance the formation of certain compounds. nih.gov

The physical properties of this compound-derived SOAs, such as their phase state and surface tension, are crucial for understanding their atmospheric behavior. For instance, this compound epoxydiols (IEPOX) have been found to be surface-active, which can enhance the cloud condensation nuclei (CCN) activity of aerosols. researchgate.net Studies have also suggested that trans-β-IEPOX may be an abundant species on the surfaces of synthetic this compound-derived SOA particles. copernicus.org

The relative humidity can also influence the chemical composition and yield of this compound SOA. While the total secondary organic carbon has been observed to decrease with increasing relative humidity under both acidic and non-acidic conditions, the yields of specific compounds can vary. nih.gov

This compound Emissions in Climate Models and Air Quality Forecasting

Accurate representation of this compound emissions is critical for both climate modeling and air quality forecasting due to its significant impact on atmospheric chemistry.

Atmospheric transport models are essential tools for predicting air quality and understanding the distribution of atmospheric constituents. The integration of biogenic this compound emissions into these models is a key component of their accuracy.

One of the most widely used models for estimating biogenic emissions is the Model of Emissions of Gases and Aerosols from Nature (MEGAN). copernicus.org MEGAN can be used in a standalone mode or coupled with other models, such as surface models like SURFEX, to improve the estimation of biogenic fluxes. copernicus.org This coupling allows for a more detailed, vegetation-type-dependent treatment of emissions by incorporating parameters like leaf area index and soil moisture. copernicus.org

These models are continually being refined to better represent the complex processes that control this compound emissions. For example, high-resolution versions of MEGAN are being developed to better capture emissions in dense urban areas, which are often coarsely represented in regional models. nih.govacs.org

Table 1: Comparison of Global this compound Emission Estimates from Different MEGAN-based Inventories

| Inventory | Total Global this compound Emission (Tg) | Year |

|---|---|---|

| SURFEX–MEGAN | 443 | 2019 |

| Other MEGAN-based inventories | 311 - 637 | Various |

This compound emissions are influenced by various climate factors, including temperature, solar radiation, and atmospheric CO2 concentrations, creating complex feedback loops with the climate system. copernicus.org

Coupled surface-atmosphere models are increasingly used to predict how tropospheric chemistry will respond to future climate change. ornl.govroyalsocietypublishing.org A key aspect of these models is representing the relationship between global change, terrestrial net primary productivity (NPP), and this compound emissions. ornl.govroyalsocietypublishing.org

However, research has shown that the direct effects of climate change on this compound emissions can be significant and sometimes counterintuitive. For example:

Elevated atmospheric CO2 has been shown to inhibit this compound emissions, potentially offsetting increases that might be expected from increased NPP. ornl.govroyalsocietypublishing.org

Drought conditions can lead to an increase in this compound emissions, even as photosynthesis and NPP are reduced. ornl.govroyalsocietypublishing.org

These findings highlight the need for models to incorporate the direct physiological responses of plants to environmental changes, rather than relying solely on indirect effects mediated through NPP. ornl.gov The response of this compound emissions to future changes in climate and CO2 levels remains a significant area of uncertainty in climate modeling. copernicus.org

Environmental and Regulatory Implications of this compound Oxidation Products

The oxidation of this compound in the atmosphere has several environmental and regulatory implications, primarily related to air quality and human health.

This compound oxidation contributes to the formation of tropospheric ozone, a major air pollutant that can have adverse effects on human health and vegetation. mdpi.com Under high-NOx conditions, the reaction of this compound oxidation products with NO leads to the production of ozone. mdpi.com Conversely, under low-NOx conditions, this compound can react directly with ozone, leading to its reduction. mdpi.com

The formation of SOAs from this compound oxidation is another significant environmental concern. These fine particulate matter (PM2.5) can penetrate deep into the lungs and have been linked to various respiratory and cardiovascular problems. nih.gov The presence of anthropogenic pollutants, such as sulfur dioxide (SO2), can enhance the formation of this compound-derived SOA. nih.gov

Furthermore, some of the oxidation products of this compound, such as peroxyacetyl nitrates (PANs), are recognized as phytotoxins and eye irritants. mdpi.com

The complex interplay between biogenic this compound emissions and anthropogenic pollutants poses challenges for air quality management. As cities implement greening initiatives and reduce anthropogenic volatile organic compound (AVOC) emissions, the relative importance of biogenic emissions on urban air quality is expected to increase. nih.gov Therefore, accurate modeling and understanding of this compound chemistry are crucial for developing effective air quality regulations.

V. Advanced Research in Isoprene Derived Materials and Chemical Applications

Bio-based Production Strategies for Isoprene (B109036)

The pursuit of sustainable alternatives to petrochemicals has driven extensive research into the biological production of this compound. This involves harnessing the metabolic capabilities of microorganisms to synthesize this compound from renewable feedstocks. walshmedicalmedia.comnih.govresearchgate.netresearchgate.net

Metabolic Engineering Approaches for Enhanced this compound Production in Microorganisms

Metabolic engineering plays a crucial role in optimizing microbial hosts for increased this compound yields. This involves modifying existing metabolic pathways or introducing heterologous pathways to channel carbon flux towards this compound synthesis. Two primary isoprenoid biosynthetic pathways exist in nature: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. walshmedicalmedia.comresearchgate.netnih.govrsc.orgmicrobiologyresearch.orgpnas.org

Efforts have focused on engineering microorganisms like Escherichia coli and Saccharomyces cerevisiae, which are considered powerful hosts due to their rapid growth, ease of genetic manipulation, and extensive characterization. walshmedicalmedia.comuniroma2.itfrontiersin.orgnih.gov Strategies include the overexpression of key enzymes within the MVA or MEP pathways, as well as the introduction of this compound synthase (IspS) genes, often sourced from plants, which catalyze the final step of this compound formation from dimethylallyl diphosphate (B83284) (DMAPP). researchgate.netmicrobiologyresearch.orgnih.gov Enhancing the supply of precursor molecules, isopentenyl diphosphate (IPP) and DMAPP, is a common target for metabolic engineering. microbiologyresearch.orgfrontiersin.orgnih.gov

However, high accumulation of IPP and DMAPP can be toxic to the host organisms, posing a challenge to achieving high titers. frontiersin.org Research continues to address these limitations and improve the efficiency and robustness of microbial cell factories for this compound production. walshmedicalmedia.comnih.govresearchgate.net

Synthetic Biology Applications for Novel this compound Biosynthesis Systems

Synthetic biology offers advanced tools and strategies for designing and constructing novel biological systems for this compound production. This goes beyond modifying existing pathways and involves creating entirely new biosynthetic routes or combining elements from different organisms to optimize production. walshmedicalmedia.comrsc.orgfrontiersin.orgnih.govresearcher.life

Synthetic biology approaches enable the fine-tuning of gene expression, the optimization of enzyme activity through codon optimization and protein fusions, and the systematic downregulation of competing pathways using techniques like CRISPR interference. frontiersin.org Researchers are exploring synthetic "growth-decoupled" or "bypass" pathways that minimize the accumulation of toxic intermediates like IPP and DMAPP. frontiersin.org These synthetic routes can incorporate elements from natural MVA/MEP pathways or draw inspiration from recently elucidated archaeal MVA pathways. frontiersin.org The goal is to create robust and efficient microbial chassis capable of converting inexpensive carbon sources into this compound with high yields and minimal by-product formation. nih.govacs.org

Polymerization Chemistry of this compound for Advanced Materials

This compound is a fundamental monomer for the synthesis of various polymers, particularly elastomers. Research in this area focuses on controlling the polymerization process to achieve specific microstructures and developing novel materials with tailored properties. mdpi.com

Stereospecific Polymerization of this compound and Elastomer Synthesis Research

Stereospecific polymerization of this compound is critical for producing synthetic rubbers that mimic the properties of natural rubber, which is predominantly cis-1,4-polythis compound. mdpi.comamazon.comgroupecoopsco.com Different catalysts can direct the polymerization to yield various stereoisomers, including cis-1,4, trans-1,4, 3,4-isotactic, and 3,4-syndiotactic polythis compound. mdpi.com

Ziegler-Natta catalysts, particularly those based on titanium or neodymium, are widely used to achieve high cis-1,4 content in polythis compound. mdpi.com Gadolinium-based catalysts have also been shown to produce polythis compound with very high cis content, closely mimicking natural rubber. mdpi.com Research continues to investigate the influence of catalyst composition, such as the metal center, ligands, and cocatalysts, on the stereospecificity and kinetics of this compound polymerization. mdpi.commdpi.comacs.orgresearchgate.netacs.org Understanding the mechanisms of these catalytic systems is crucial for designing new catalysts that offer improved control over polymer microstructure and properties. researchgate.net